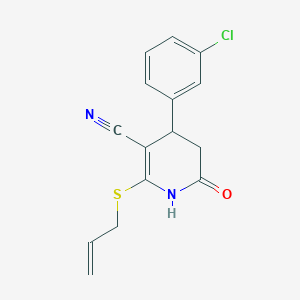
4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile is a complex organic compound that features a chlorophenyl group, a hydroxy group, a prop-2-en-1-ylsulfanyl group, and a dihydropyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Chlorophenyl Group: This step can be performed via a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Addition of the Prop-2-en-1-ylsulfanyl Group: This can be introduced through a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.
Hydroxylation: The hydroxy group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Addition: The alkene group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst).
Substitution: Nucleophiles like amines or thiols.
Addition: Halogens (Br₂, Cl₂) or hydrogen gas with a metal catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Addition: Formation of dihalo compounds or alkanes.
Scientific Research Applications
4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include ion channels, enzymes, or receptors involved in signal transduction pathways. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile
- 4-(3-Bromophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile
- 4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carboxamide
Uniqueness
What sets 4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group, hydroxy group, and carbonitrile group in the same molecule allows for a diverse range of chemical transformations and potential biological interactions.
Properties
Molecular Formula |
C15H13ClN2OS |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-6-20-15-13(9-17)12(8-14(19)18-15)10-4-3-5-11(16)7-10/h2-5,7,12H,1,6,8H2,(H,18,19) |
InChI Key |
UQUDWMFKWADGRH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-dimethylpyrimidin-2-yl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B15037969.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15037972.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15037978.png)
![2-[(4-{(E)-[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B15037979.png)
![6-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B15037981.png)
![[4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B15038000.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15038007.png)
![ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B15038009.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15038011.png)
![N-cyclohexyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15038025.png)
![N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15038028.png)
![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B15038030.png)
![N'-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]furan-2-carbohydrazide](/img/structure/B15038038.png)
![N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B15038045.png)
